Tapentadol hydrochloride

描述

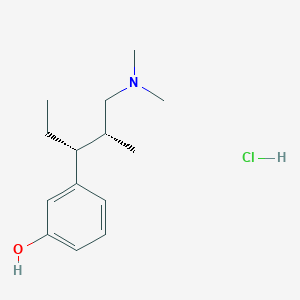

Structure

3D Structure of Parent

属性

IUPAC Name |

3-[(2R,3R)-1-(dimethylamino)-2-methylpentan-3-yl]phenol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H23NO.ClH/c1-5-14(11(2)10-15(3)4)12-7-6-8-13(16)9-12;/h6-9,11,14,16H,5,10H2,1-4H3;1H/t11-,14+;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZELFLGGRLLOERW-YECZQDJWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CC(=CC=C1)O)C(C)CN(C)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H](C1=CC(=CC=C1)O)[C@@H](C)CN(C)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H24ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00938677 | |

| Record name | 3-[1-(Dimethylamino)-2-methylpentan-3-yl]phenol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00938677 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.80 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

175591-09-0 | |

| Record name | Tapentadol hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=175591-09-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tapentadol hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0175591090 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-[1-(Dimethylamino)-2-methylpentan-3-yl]phenol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00938677 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-((2R,3R)-1-(dimethylamino)-2-methylpentan-3-yl)phenol hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TAPENTADOL HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/71204KII53 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Tapentadol Hydrochloride: A Technical Guide to its Dual Mechanism of Action in Nociceptive Pathways

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tapentadol (B1681240) hydrochloride is a centrally acting analgesic with a novel dual mechanism of action, combining μ-opioid receptor (MOR) agonism and norepinephrine (B1679862) (NE) reuptake inhibition (NRI) within a single molecule.[1][2] This unique pharmacological profile provides effective analgesia for both nociceptive and neuropathic pain, potentially offering an improved tolerability profile compared to classical opioids.[2][3] This technical guide provides an in-depth exploration of tapentadol's synergistic actions on nociceptive pathways, supported by quantitative data, detailed experimental methodologies, and visual representations of the underlying signaling cascades and experimental workflows.

Introduction

Pain is a complex physiological and psychological experience, broadly categorized into nociceptive and neuropathic pain. While traditional opioids are effective for nociceptive pain, their efficacy in neuropathic pain is often limited, and their use is associated with a range of dose-limiting side effects.[2][4] Tapentadol was developed to address these limitations by integrating two distinct and synergistic analgesic mechanisms: direct agonism of the μ-opioid receptor and inhibition of the norepinephrine transporter (NET).[5][6] This dual action is believed to contribute to its broad efficacy and potentially favorable side-effect profile, particularly concerning gastrointestinal issues.[7][8]

Quantitative Pharmacological Profile

The dual mechanism of tapentadol has been characterized through a series of in vitro and in vivo studies, quantifying its binding affinity and functional activity at its primary targets.

Table 1: In Vitro Binding and Functional Activity of Tapentadol

| Parameter | Target | Species/System | Value | Reference(s) |

| Binding Affinity (Ki) | ||||

| Human μ-opioid receptor (recombinant) | CHO or HEK293 cells | 0.16 µM (160 nM) | [1][9] | |

| Rat μ-opioid receptor | Brain tissue | 96 nM | [10] | |

| Human Norepinephrine Transporter (recombinant) | HEK293 cells | 8.80 µM | [9] | |

| Rat Norepinephrine Transporter | Synaptosomes | 0.48 µM (480 nM) | [9] | |

| Functional Activity (EC50) | ||||

| [³⁵S]GTPγS Binding | Human μ-opioid receptor (recombinant) | CHO or HEK293 cells | 0.67 µM (670 nM) | [1][10] |

| Inhibitory Activity (IC50) | ||||

| Norepinephrine Reuptake | Rat Locus Coeruleus Neurons | Brain slices | 2.3 µM | [10] |

Table 2: Comparative Binding Affinities (Ki) at Human μ-Opioid Receptor

| Compound | Ki (nM) | Fold Difference vs. Tapentadol | Reference(s) |

| Tapentadol | 160 | - | [1] |

| Morphine | ~8-9 | ~18-20x higher affinity | [1] |

| Oxycodone | ~8-16 | ~10-20x higher affinity | [1] |

Table 3: Clinical Efficacy of Tapentadol in Chronic Pain Conditions

| Pain Condition | Study Design | Treatment Duration | Primary Endpoint | Mean Change from Baseline | Reference(s) |

| Osteoarthritis (Knee) | Phase III, Randomized, Placebo- & Active-Controlled | 12 weeks | Change in average pain intensity (11-point NRS) | -0.7 (vs. Placebo) | [11] |

| Osteoarthritis (Knee & Low Back) | Pooled analysis of 3 Phase III trials | 12 weeks | Change from baseline in average pain intensity (11-point NRS) | Significant reduction vs. Placebo (p<0.001) | [2] |

| Painful Diabetic Peripheral Neuropathy | Randomized Withdrawal, Placebo-Controlled | 12 weeks | Change in average pain intensity from start of double-blind phase (11-point NRS) | -0.95 (vs. Placebo) | [12][13] |

Signaling Pathways and Mechanism of Action

Tapentadol's analgesic effect is the result of its synergistic action on both ascending and descending nociceptive pathways.

μ-Opioid Receptor Agonism

Tapentadol directly binds to and activates μ-opioid receptors located in the brain and spinal cord.[2] This activation leads to the inhibition of adenylyl cyclase, a reduction in intracellular cyclic adenosine (B11128) monophosphate (cAMP), and the modulation of ion channel activity. Specifically, it promotes the opening of G-protein-coupled inwardly rectifying potassium (GIRK) channels and inhibits voltage-gated calcium channels. These actions result in hyperpolarization of the neuronal membrane and a decrease in neurotransmitter release, ultimately dampening the transmission of pain signals in the ascending pathway.

μ-Opioid receptor signaling pathway activated by tapentadol.

Norepinephrine Reuptake Inhibition

Tapentadol also inhibits the reuptake of norepinephrine in the central nervous system by blocking the norepinephrine transporter (NET).[2][14] This leads to an increased concentration of norepinephrine in the synaptic cleft, particularly in the descending pain-modulating pathways originating in the brainstem and projecting to the spinal cord. The elevated levels of norepinephrine act on α2-adrenergic receptors on presynaptic and postsynaptic neurons in the dorsal horn of the spinal cord, which inhibits the release of pronociceptive neurotransmitters and hyperpolarizes second-order neurons, thereby suppressing the ascending pain signals.

Norepinephrine reuptake inhibition by tapentadol in the descending pathway.

Synergistic Action

The combination of MOR agonism and NRI results in a synergistic analgesic effect.[5] The MOR component is particularly effective against acute nociceptive pain, while the NRI component is thought to be more critical for alleviating chronic and neuropathic pain.[1] This dual mechanism allows tapentadol to modulate pain signaling at multiple levels of the neuraxis, providing a broader spectrum of analgesic activity than single-mechanism agents.

Logical relationship of tapentadol's dual mechanism leading to synergistic analgesia.

Experimental Protocols

The characterization of tapentadol's dual mechanism of action relies on a suite of established in vitro and in vivo experimental protocols.

Radioligand Binding Assay for μ-Opioid Receptor Affinity

This assay determines the binding affinity (Ki) of tapentadol for the μ-opioid receptor through competitive displacement of a radiolabeled ligand.

-

Objective: To quantify the binding affinity of tapentadol for the human μ-opioid receptor.

-

Materials:

-

Cell membranes from a stable cell line expressing the recombinant human μ-opioid receptor (e.g., CHO-hMOR).[15]

-

Radioligand: [³H]-DAMGO (a selective MOR agonist).[16]

-

Test Compound: Tapentadol hydrochloride.

-

Non-specific Binding Control: Naloxone at a high concentration (e.g., 10 µM).[16]

-

Incubation Buffer: 50 mM Tris-HCl, pH 7.4.[16]

-

Filtration apparatus with glass fiber filters.[16]

-

Liquid scintillation counter.[16]

-

-

Procedure:

-

Membrane Preparation: Thaw frozen cell membranes and resuspend in ice-cold incubation buffer to a final protein concentration of 10-20 µg per well.[15]

-

Assay Setup: In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and competitive binding with serial dilutions of tapentadol.[15]

-

Incubation: Add the membrane suspension, [³H]-DAMGO (at a concentration near its Kd), and either buffer, naloxone, or tapentadol to the respective wells. Incubate at 25°C for 60-90 minutes to reach equilibrium.[16]

-

Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters. Wash the filters with ice-cold incubation buffer to remove unbound radioligand.[16]

-

Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.[16]

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the tapentadol concentration to generate a competition curve.

-

Determine the IC50 value (the concentration of tapentadol that inhibits 50% of specific binding) using non-linear regression.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the radioligand concentration and Kd is its dissociation constant.[15]

-

Norepinephrine Reuptake Inhibition Assay

This assay measures the ability of tapentadol to inhibit the uptake of norepinephrine by the norepinephrine transporter (NET).

-

Objective: To determine the inhibitory potency (IC50) of tapentadol on the human norepinephrine transporter.

-

Materials:

-

Cell line endogenously expressing or stably transfected with the human NET (e.g., SK-N-BE(2)C or HEK293-hNET cells).[17]

-

Radiolabeled Norepinephrine: [³H]-Norepinephrine.[18]

-

Test Compound: this compound.

-

Positive Control: A known NET inhibitor (e.g., desipramine).[18]

-

Assay Buffer: Krebs-Ringer-HEPES (KRH) buffer.[17]

-

96-well plates.[17]

-

-

Procedure:

-

Cell Plating: Seed cells in 96-well plates and allow them to form a confluent monolayer.[18]

-

Compound Pre-incubation: Wash the cells with assay buffer. Add serial dilutions of tapentadol or control compounds to the wells and pre-incubate for 10-15 minutes.[18]

-

Uptake Initiation: Add [³H]-Norepinephrine to each well to initiate the uptake reaction. Incubate for a short period (e.g., 10-20 minutes) at 37°C.[17]

-

Uptake Termination: Terminate the uptake by rapidly aspirating the buffer and washing the cells with ice-cold assay buffer.

-

Cell Lysis and Quantification: Lyse the cells and measure the intracellular radioactivity using a liquid scintillation counter.[17]

-

-

Data Analysis:

-

Determine the specific uptake by subtracting the non-specific uptake (in the presence of a high concentration of desipramine) from the total uptake.

-

Calculate the percentage inhibition of specific uptake for each concentration of tapentadol.

-

Plot the percentage inhibition against the logarithm of the tapentadol concentration and determine the IC50 value using non-linear regression.

-

In Vivo Electrophysiology in a Neuropathic Pain Model

This protocol assesses the effect of systemically administered tapentadol on the evoked responses of spinal dorsal horn neurons in an animal model of neuropathic pain.

-

Objective: To evaluate the in vivo efficacy of tapentadol in reducing neuronal hyperexcitability in a neuropathic pain state.

-

Procedure:

-

Surgical Preparation: Anesthetize the rat and perform a laminectomy to expose the lumbar spinal cord. Tightly ligate the L5 and L6 spinal nerves.[14][20]

-

Electrophysiological Recording: After a recovery period to allow for the development of neuropathic pain behaviors, re-anesthetize the animal and position it in a stereotaxic frame. Record the extracellular activity of single wide-dynamic-range (WDR) neurons in the dorsal horn of the spinal cord using a glass microelectrode.[19][20]

-

Stimulation and Baseline Recording: Characterize the receptive field of the neuron and record its baseline responses to a range of stimuli (e.g., brush, von Frey filaments for mechanical stimuli, and heat/cold for thermal stimuli).[19]

-

Drug Administration: Administer tapentadol systemically (e.g., intravenously or intraperitoneally).[19]

-

Post-drug Recording: Record the evoked responses of the neuron to the same set of stimuli at various time points after drug administration.

-

-

Data Analysis:

-

Quantify the neuronal firing rate (in spikes/second) for each stimulus before and after tapentadol administration.

-

Calculate the percentage inhibition of the evoked responses at each time point.

-

Analyze the data using appropriate statistical tests (e.g., ANOVA with post-hoc tests) to determine the significance of the drug effect.

-

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the preclinical evaluation of a dual-action analgesic like tapentadol.

Workflow for the evaluation of a dual-action analgesic.

Conclusion

This compound's dual mechanism of action, encompassing both μ-opioid receptor agonism and norepinephrine reuptake inhibition, provides a robust and synergistic approach to the management of moderate to severe pain.[5] The MOR agonism primarily addresses the sensory component of nociceptive pain, while the NRI component enhances the descending inhibitory pathways, which is particularly relevant for neuropathic pain states.[1] This comprehensive technical guide, with its compilation of quantitative data, detailed experimental protocols, and visual representations of the underlying mechanisms, serves as a valuable resource for researchers and drug development professionals in the field of analgesia. Further research into the nuanced interactions of these two mechanisms will continue to refine our understanding and optimize the clinical application of this and future dual-action analgesics.

References

- 1. Does ‘Strong Analgesic’ Equal ‘Strong Opioid’? Tapentadol and the Concept of ‘µ-Load’ - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Efficacy and safety of tapentadol prolonged release for chronic osteoarthritis pain and low back pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Tapentadol shows lower intrinsic efficacy at µ receptor than morphine and oxycodone - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Tapentadol extended-release for treatment of chronic pain: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Opioid and noradrenergic contributions of tapentadol in experimental neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]

- 7. krishgen.com [krishgen.com]

- 8. Tapentadol in pain management: a μ-opioid receptor agonist and noradrenaline reuptake inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Tapentadol: A Review of Experimental Pharmacology Studies, Clinical Trials, and Recent Findings - PMC [pmc.ncbi.nlm.nih.gov]

- 10. μ-Opioid receptor activation and noradrenaline transport inhibition by tapentadol in rat single locus coeruleus neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Efficacy and safety of Tapentadol extended release compared with oxycodone controlled release for the management of moderate to severe chronic pain related to osteoarthritis of the knee: a randomized, double-blind, placebo- and active-controlled phase III study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Tapentadol for neuropathic pain: a review of clinical studies - PMC [pmc.ncbi.nlm.nih.gov]

- 13. A randomized withdrawal, placebo-controlled study evaluating the efficacy and tolerability of tapentadol extended release in patients with chronic painful diabetic peripheral neuropathy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. nsolns.com [nsolns.com]

- 15. benchchem.com [benchchem.com]

- 16. benchchem.com [benchchem.com]

- 17. Development of norepinephrine transporter reuptake inhibition assays using SK-N-BE(2)C cells - PMC [pmc.ncbi.nlm.nih.gov]

- 18. benchchem.com [benchchem.com]

- 19. Mu-opioid and noradrenergic α(2)-adrenoceptor contributions to the effects of tapentadol on spinal electrophysiological measures of nociception in nerve-injured rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Electrophysiological characterization of spinal neuronal response properties in anaesthetized rats after ligation of spinal nerves L5-L6 - PMC [pmc.ncbi.nlm.nih.gov]

Tapentadol Hydrochloride: A Comprehensive Physicochemical Profile for Drug Formulation

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Tapentadol (B1681240) hydrochloride, chemically known as 3-[(1R,2R)-3-(dimethylamino)-1-ethyl-2-methylpropyl]phenol hydrochloride, is a centrally acting analgesic with a dual mechanism of action. It functions as both a μ-opioid receptor agonist and a norepinephrine (B1679862) reuptake inhibitor. This unique pharmacological profile makes it effective in managing moderate to severe acute and chronic pain. A thorough understanding of its physicochemical properties is paramount for the successful formulation of stable, effective, and safe dosage forms. This technical guide provides a comprehensive overview of the critical physicochemical characteristics of tapentadol hydrochloride relevant to drug formulation, complete with detailed experimental protocols and visual representations of key processes.

Physicochemical Properties

The formulation of this compound is significantly influenced by its inherent physical and chemical characteristics. These properties dictate its dissolution, absorption, stability, and compatibility with excipients.

Solubility

This compound is classified as a Biopharmaceutics Classification System (BCS) Class 1 drug, indicating high solubility and high permeability.[1][2] It is freely soluble in water and 0.1 N HCl. Its solubility, however, is pH-dependent, decreasing at higher pH values.[3]

Table 1: Solubility of this compound in Various Media

| Solvent/Medium | Solubility | Reference |

| Water | Freely Soluble | |

| 0.1 N HCl | Freely Soluble | |

| Simulated Intestinal Fluid (SIF) | Freely Soluble | |

| Ethanol | Soluble | |

| Methanol | Sparingly Soluble | |

| 2-Propanol | Slightly Soluble | |

| Phosphate (B84403) Buffer (pH 6.8) | Highly Soluble | [4] |

| Phosphate Buffer (pH 7.4) | Soluble | [3] |

Dissociation Constant (pKa) and Partition Coefficient (Log P)

The pKa values of a drug substance are critical for predicting its ionization state at different physiological pHs, which in turn affects its solubility and permeability. The partition coefficient is a measure of a drug's lipophilicity and its ability to cross biological membranes.

Table 2: pKa and Log P Values of this compound

| Parameter | Value | Reference |

| pKa₁ (phenolic OH) | 9.36 | |

| pKa₂ (dimethylamino) | 10.37 | |

| Log P (n-octanol/water) | 2.89 |

Melting Point and Polymorphism

This compound exists in different polymorphic forms, with Forms A and B being the most well-characterized.[5] Polymorphism can significantly impact the physicochemical properties of a drug, including its melting point, solubility, and stability.

Table 3: Melting Points of this compound Polymorphs

| Polymorphic Form | Melting Point (°C) | Reference |

| Form A | Not explicitly stated, but distinct from Form B | [5] |

| Form B | 168 - 170 | [5] |

| Crystal Form C | 201 - 204 | [6] |

| General Range | 204 - 210 | |

| From DSC analysis | Endothermic peak at 210 | [7][8] |

Stability

Stability testing is crucial to ensure that the drug product maintains its quality, safety, and efficacy throughout its shelf life. Forced degradation studies are performed to identify potential degradation products and to develop stability-indicating analytical methods. This compound has been found to be susceptible to degradation under basic conditions, while showing greater stability under acidic, oxidative, photolytic, and thermal stress.[9]

Experimental Protocols

Detailed methodologies are essential for the accurate and reproducible characterization of this compound.

Solubility Determination (Shake-Flask Method)

-

Objective: To determine the equilibrium solubility of this compound in various aqueous media.

-

Materials: this compound powder, purified water, 0.1 N HCl, phosphate buffers (pH 6.8 and 7.4), orbital shaker, centrifuge, HPLC system.

-

Procedure:

-

Prepare saturated solutions by adding an excess amount of this compound to each solvent in separate flasks.

-

Place the flasks in an orbital shaker set at a constant temperature (e.g., 25 °C or 37 °C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After shaking, centrifuge the samples to separate the undissolved solid.

-

Carefully withdraw an aliquot of the supernatant, filter it through a suitable membrane filter (e.g., 0.45 μm), and dilute it appropriately with the respective solvent.

-

Analyze the concentration of this compound in the diluted samples using a validated HPLC method.

-

Calculate the solubility in mg/mL or other appropriate units.

-

pKa Determination (Potentiometric Titration)

-

Objective: To determine the dissociation constants (pKa) of this compound.

-

Materials: this compound, standardized hydrochloric acid (HCl), standardized sodium hydroxide (B78521) (NaOH), potentiometer with a pH electrode, burette, beaker, magnetic stirrer.

-

Procedure:

-

Accurately weigh and dissolve a known amount of this compound in a known volume of purified water.

-

Place the solution in a beaker with a magnetic stir bar and immerse the pH electrode.

-

Titrate the solution with a standardized solution of NaOH, recording the pH value after each addition of the titrant.

-

Continue the titration past the equivalence points.

-

Plot the pH versus the volume of NaOH added to obtain the titration curve.

-

The pKa values can be determined from the half-equivalence points on the titration curve.

-

Thermal Analysis (DSC and TGA)

-

Objective: To characterize the thermal behavior of this compound, including its melting point and thermal stability.

-

Instrumentation: Differential Scanning Calorimeter (DSC), Thermogravimetric Analyzer (TGA).

-

DSC Protocol:

-

Accurately weigh a small sample (typically 2-5 mg) of this compound into an aluminum pan and seal it.

-

Place the sample pan and an empty reference pan in the DSC cell.

-

Heat the sample at a constant rate (e.g., 10 °C/min) over a specified temperature range (e.g., 25 °C to 250 °C) under a nitrogen atmosphere.

-

Record the heat flow as a function of temperature. The melting point is determined from the onset or peak of the endothermic event.

-

-

TGA Protocol:

-

Accurately weigh a sample (typically 5-10 mg) of this compound into a TGA pan.

-

Heat the sample at a constant rate (e.g., 10 °C/min) over a specified temperature range (e.g., 25 °C to 600 °C) under a nitrogen atmosphere.

-

Record the weight loss as a function of temperature to assess thermal decomposition.

-

X-Ray Powder Diffraction (XRPD)

-

Objective: To identify the crystalline form and assess the polymorphism of this compound.

-

Instrumentation: X-ray powder diffractometer with a Cu Kα radiation source.

-

Procedure:

-

Prepare a uniform, flat powder sample of this compound on a sample holder.

-

Mount the sample in the diffractometer.

-

Scan the sample over a defined 2θ range (e.g., 5° to 40°) at a specific scan rate.

-

Record the diffraction pattern (intensity versus 2θ).

-

Compare the obtained diffractogram with reference patterns of known polymorphic forms to identify the crystal form.

-

Forced Degradation Studies (as per ICH Q1A(R2))

-

Objective: To investigate the stability of this compound under various stress conditions.[10][11][12]

-

Conditions:

-

Acid Hydrolysis: Treat the drug solution with 0.1 N HCl at room temperature or elevated temperature (e.g., 60 °C) for a specified period.

-

Base Hydrolysis: Treat the drug solution with 0.1 N NaOH at room temperature for a specified period. Neutralize the solution before analysis.

-

Oxidative Degradation: Treat the drug solution with a solution of hydrogen peroxide (e.g., 3-30%) at room temperature.

-

Thermal Degradation: Expose the solid drug to dry heat (e.g., 60-80 °C) in a hot air oven.

-

Photolytic Degradation: Expose the drug solution and solid drug to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

-

-

Analysis: Analyze the stressed samples at appropriate time points using a validated stability-indicating HPLC method to separate and quantify the parent drug and any degradation products.

Visualizations

Signaling Pathway of this compound

Tapentadol exerts its analgesic effect through a dual mechanism of action. The following diagram illustrates the key signaling pathways involved.

Caption: Dual mechanism of action of this compound.

Experimental Workflow for Physicochemical Characterization

The systematic characterization of this compound is a critical step in pre-formulation studies.

Caption: Workflow for physicochemical characterization of tapentadol HCl.

Conclusion

The physicochemical properties of this compound, including its high solubility, pH-dependent ionization, polymorphic nature, and stability profile, are critical considerations for the development of robust and effective pharmaceutical formulations. The experimental protocols and workflows outlined in this guide provide a framework for the systematic characterization of this important analgesic. A thorough understanding of these properties enables formulation scientists to design dosage forms with optimal biopharmaceutical performance and stability.

References

- 1. researchgate.net [researchgate.net]

- 2. accessdata.fda.gov [accessdata.fda.gov]

- 3. researchgate.net [researchgate.net]

- 4. oaji.net [oaji.net]

- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 6. CN102924303A - this compound crystal form C, and preparation method and application thereof - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. derpharmachemica.com [derpharmachemica.com]

- 10. resolvemass.ca [resolvemass.ca]

- 11. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 12. ijcrt.org [ijcrt.org]

A Technical Guide to the Synthesis and Chiral Resolution of Tapentadol Hydrochloride Enantiomers

For Researchers, Scientists, and Drug Development Professionals

Tapentadol (B1681240) hydrochloride, a centrally acting analgesic, possesses a unique dual mechanism of action, functioning as both a μ-opioid receptor agonist and a norepinephrine (B1679862) reuptake inhibitor. The therapeutic efficacy of tapentadol is critically dependent on its stereochemistry, with the (1R, 2R)-enantiomer being the active pharmaceutical ingredient. This technical guide provides an in-depth overview of the key synthetic pathways and chiral resolution methodologies for tapentadol hydrochloride enantiomers, presenting quantitative data, detailed experimental protocols, and visual workflows to support research and development in this area.

Synthetic Strategies for Racemic Tapentadol

The synthesis of the racemic tapentadol backbone can be achieved through several routes, often commencing from readily available starting materials. A common strategy involves the Mannich reaction, followed by the introduction of the ethyl group via a Grignard reaction.

One prominent synthetic route begins with 3-hydroxypropiophenone. This method involves the protection of the phenolic hydroxyl group, followed by a series of reactions to construct the aminopentanol core, and subsequent deprotection and salt formation.

Another approach starts from 1-(3-nitrophenyl)propan-1-one. This pathway utilizes a Mannich reaction to introduce the dimethylamino methyl group, followed by a Grignard reaction and subsequent reduction of the nitro group and conversion to the phenol.

A practical and enantioselective synthesis has also been described starting from (E)-3-(3-(benzyloxy)phenyl)acrylic acid, which proceeds through seven steps to yield tapentadol with high diastereomeric excess[1].

Chiral Resolution of Tapentadol Enantiomers

The separation of the desired (1R, 2R)-tapentadol from its other stereoisomers is a crucial step in the manufacturing process. Both classical resolution with chiral resolving agents and chromatographic techniques are employed.

Classical Resolution using Chiral Acids

A widely used method for resolving tapentadol intermediates is through the formation of diastereomeric salts with a chiral acid. (2R,3R)-O,O'-dibenzoyltartaric acid is a frequently cited resolving agent for the enantiomeric separation of key intermediates in tapentadol synthesis[2][3][4]. This process relies on the differential solubility of the diastereomeric salts, allowing for the isolation of the desired enantiomer through crystallization.

Chromatographic and Electrophoretic Methods

Modern analytical and preparative techniques offer efficient separation of all four stereoisomers of tapentadol.

-

High-Performance Liquid Chromatography (HPLC): Chiral stationary phases (CSPs) are effective for the enantioseparation of tapentadol. For instance, a Chiralpak AD-H column with a mobile phase of heptane-propan-2-ol-diethylamine has demonstrated excellent separation with a resolution of more than 2.5 for all enantiomers[5].

-

Capillary Electrophoresis (CE): Cyclodextrins are powerful chiral selectors in CE for tapentadol enantiomers. Sulfated alpha-cyclodextrin (B1665218) has been shown to achieve high resolution (Rs=16.2) for the separation of tapentadol enantiomers[6]. Dual cyclodextrin (B1172386) systems, such as a combination of 2-hydroxypropyl-β-CD and 2-hydroxypropyl-γ-CD, can be used to separate all four stereoisomers[7][8].

Quantitative Data Summary

The following tables summarize key quantitative data from various reported methods for the synthesis and resolution of tapentadol.

Table 1: Enantioselective Synthesis of Tapentadol

| Starting Material | Key Chiral Step | Overall Yield | Diastereomeric Excess (de) | Reference |

| (E)-3-(3-(benzyloxy)phenyl)acrylic acid | Evans' chiral auxiliary based conjugate addition | 44% | 99.9% | [1] |

Table 2: Chiral Resolution of Tapentadol Stereoisomers

| Method | Chiral Selector/Agent | Resolution (Rs) / Enantiomeric Excess (ee) | Key Parameters | Reference |

| Capillary Electrophoresis | Sulfated alpha-cyclodextrin | Rs = 16.2 | 12mM selector in 50mM TRIS-acetate buffer, pH 4.75 | [6] |

| Capillary Electrophoresis | Dual CD system (HP-β-CD + HP-γ-CD) | Baseline separation of all 4 isomers | 50 mM phosphate (B84403) buffer, pH 2.5 | [7][8] |

| HPLC | Chiralpak AD-H | Rs > 2.5 for all enantiomers | Mobile phase: heptane-propan-2-ol-diethylamine (980:20:1, v/v/v) | [5] |

| Classical Resolution | (2R,3R)-O,O'-dibenzoyltartaric acid | ee ≥98.5% | Solvent: Methanol and Acetone | [4] |

Experimental Protocols

Protocol 1: Synthesis of this compound via Demethylation

This protocol is adapted from a process described for the demethylation of a precursor to yield this compound[9].

-

Demethylation: A mixture of (2R,3R)-3-(3-methoxyphenyl)-N,N-2-trimethylpentan-1-amine hydrochloride (100 g) and hydrobromic acid (250 ml) is heated to 110-115°C and stirred.

-

Work-up: The mixture is cooled to 40-45°C, and water is added. The solution is then basified with ammonia (B1221849) solution.

-

Extraction: Toluene is added, and the layers are separated. The aqueous layer is extracted again with toluene. The combined organic layers are washed with water.

-

Acidic Extraction: The organic layer is extracted with an aqueous acetic acid solution.

-

Basification and Final Extraction: Toluene is added to the acetic acid layer, and it is basified with aqueous ammonia solution. The organic layer is separated, and the aqueous layer is extracted with toluene. The combined organic layers are washed with water.

-

Salt Formation: The resulting tapentadol free base is converted to this compound using isopropanolic hydrochloric acid.

-

Crystallization: The crude tapentadol HCl (50 g) is dissolved in a mixture of 2-butanone (B6335102) (70 ml) and water (17 ml) at 70-75°C. The solution is filtered, and 2-butanone is slowly added. The mixture is cooled to 0-5°C to precipitate the product. The solid is filtered, washed with 2-butanone, and dried.

Protocol 2: Chiral Resolution by Capillary Electrophoresis

This protocol is based on the use of sulfated alpha-cyclodextrin for the separation of tapentadol enantiomers[6].

-

Buffer Preparation: Prepare a 50mM TRIS-acetate buffer. Adjust the pH to 4.75.

-

Selector Solution: Dissolve sulfated alpha-cyclodextrin in the buffer to a final concentration of 12mM.

-

Capillary Conditioning: Condition a fused-silica capillary with 1 M NaOH, followed by water, and then the running buffer.

-

Sample Injection: Inject the sample of this compound dissolved in the running buffer.

-

Electrophoresis: Apply a voltage of -25 kV.

-

Detection: Monitor the separation at a suitable wavelength (e.g., 210 nm).

Visualizing the Workflow

The following diagrams illustrate the key processes in the synthesis and resolution of tapentadol.

Caption: General workflow for the synthesis and resolution of tapentadol.

Caption: Overview of chiral resolution methods for tapentadol.

References

- 1. researchgate.net [researchgate.net]

- 2. NEW PROCESS FOR THE PREPARATION OF TAPENTADOL AND INTERMEDIATES THEREOF - Patent 2507203 [data.epo.org]

- 3. patents.justia.com [patents.justia.com]

- 4. US8729308B2 - Process for the preparation of tapentadol and intermediates thereof - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. Tapentadol enantiomers: Synthesis, physico-chemical characterization and cyclodextrin interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Enantiomeric separation of tapentadol by capillary electrophoresis--study of chiral selectivity manipulation by various types of cyclodextrins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. tdcommons.org [tdcommons.org]

Tapentadol Hydrochloride: A Dual-Action Analgesic Targeting Mu-Opioid Receptors and Norepinephrine Transporters

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Tapentadol (B1681240) hydrochloride is a centrally acting analgesic with a unique and dual mechanism of action, distinguishing it from traditional opioid analgesics. It functions as both an agonist at the mu-opioid receptor (MOR) and as an inhibitor of the norepinephrine (B1679862) transporter (NET).[1][2][3] This synergistic activity provides effective analgesia for both nociceptive and neuropathic pain, potentially with a more favorable side-effect profile compared to conventional opioids.[2][4] This technical guide provides a comprehensive overview of the binding affinity of tapentadol hydrochloride for MOR and NET, detailed experimental protocols for the determination of these affinities, and a visualization of the associated signaling pathways and experimental workflows.

Quantitative Binding Affinity Data

The binding affinity of this compound for the mu-opioid receptor and the norepinephrine transporter has been characterized in various in vitro studies. The inhibition constant (Ki) is a measure of the binding affinity of a ligand for a receptor, where a lower Ki value indicates a higher affinity.

Table 1: Binding Affinity of Tapentadol for the Mu-Opioid Receptor (MOR)

| Species | Receptor Source | Radioligand | Ki (µM) | Reference |

| Human | Recombinant MOR | [³H]DAMGO | 0.16 | [4][5][6] |

| Rat | Brain Membranes | Not Specified | 0.096 | [4][6] |

Table 2: Binding Affinity of Tapentadol for the Norepinephrine Transporter (NET)

| Species | Transporter Source | Assay Type | Ki (µM) | Reference |

| Human | Recombinant NET | Binding Assay | 8.80 | [4] |

| Rat | Brain Synaptosomes | Reuptake Inhibition | 0.48 | [4][6] |

Experimental Protocols

The determination of tapentadol's binding affinity for MOR and NET involves specific and sensitive in vitro assays. The following sections detail the methodologies for these key experiments.

Mu-Opioid Receptor (MOR) Binding Assay (Competitive Radioligand Binding)

This assay determines the affinity of tapentadol for the MOR by measuring its ability to displace a radiolabeled ligand with known high affinity for the receptor.

2.1.1. Materials and Reagents

-

Receptor Source: Cell membranes from HEK-293 or CHO cells stably expressing the recombinant human mu-opioid receptor.

-

Radioligand: [³H]DAMGO (a selective MOR agonist).

-

Test Compound: this compound.

-

Non-specific Binding Control: Naloxone (a non-selective opioid antagonist) at a high concentration (e.g., 10 µM).

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

-

Filtration Apparatus: Glass fiber filters (e.g., Whatman GF/B) and a cell harvester.

-

Scintillation Counter: For measuring radioactivity.

2.1.2. Procedure

-

Membrane Preparation:

-

Culture cells expressing the human MOR.

-

Harvest the cells and homogenize them in ice-cold assay buffer.

-

Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and cellular debris.

-

Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.

-

Resuspend the membrane pellet in fresh assay buffer and determine the protein concentration.

-

-

Assay Setup:

-

In a 96-well plate, set up the following in triplicate:

-

Total Binding: Receptor membranes + [³H]DAMGO.

-

Non-specific Binding: Receptor membranes + [³H]DAMGO + excess naloxone.

-

Competition: Receptor membranes + [³H]DAMGO + varying concentrations of this compound.

-

-

-

Incubation:

-

Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

-

-

Termination and Filtration:

-

Terminate the binding reaction by rapid filtration through the glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand.

-

Wash the filters multiple times with ice-cold assay buffer to remove any unbound radioactivity.

-

-

Quantification and Data Analysis:

-

Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the tapentadol concentration to generate a competition curve.

-

Determine the IC₅₀ value (the concentration of tapentadol that inhibits 50% of the specific binding of the radioligand).

-

Calculate the Ki value using the Cheng-Prusoff equation :

-

Ki = IC₅₀ / (1 + ([L]/Kd))

-

Where:

-

[L] is the concentration of the radioligand.

-

Kd is the dissociation constant of the radioligand for the receptor.

-

-

-

Norepinephrine Transporter (NET) Inhibition Assay (Synaptosomal Reuptake)

This functional assay measures the ability of tapentadol to inhibit the reuptake of norepinephrine into nerve terminals (synaptosomes).

2.2.1. Materials and Reagents

-

Synaptosome Source: Freshly prepared synaptosomes from rat brain tissue (e.g., hypothalamus or cortex).

-

Radiolabeled Substrate: [³H]Norepinephrine.

-

Test Compound: this compound.

-

Uptake Buffer: Krebs-Ringer-HEPES buffer or similar physiological salt solution.

-

Filtration Apparatus: Glass fiber filters and a cell harvester.

-

Scintillation Counter.

2.2.2. Procedure

-

Synaptosome Preparation:

-

Euthanize the animal and rapidly dissect the desired brain region on ice.

-

Homogenize the tissue in an ice-cold sucrose (B13894) buffer.

-

Perform differential centrifugation to isolate the synaptosomal fraction. This typically involves a low-speed spin to remove larger debris, followed by a high-speed spin to pellet the synaptosomes.

-

Resuspend the synaptosomal pellet in the uptake buffer and determine the protein concentration.

-

-

Uptake Assay:

-

Pre-incubate aliquots of the synaptosomal suspension with varying concentrations of this compound or vehicle at 37°C for a short period.

-

Initiate the uptake reaction by adding a fixed concentration of [³H]Norepinephrine.

-

Allow the uptake to proceed for a short, defined time within the linear range of uptake (e.g., 5-10 minutes).

-

Terminate the uptake by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to remove extracellular [³H]Norepinephrine.

-

-

Quantification and Data Analysis:

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Determine the non-specific uptake in the presence of a known potent NET inhibitor (e.g., desipramine).

-

Calculate the specific uptake by subtracting the non-specific uptake from the total uptake.

-

Determine the percent inhibition of specific uptake at each concentration of tapentadol.

-

Plot the percent inhibition against the log concentration of tapentadol to determine the IC₅₀ value.

-

The Ki value can be calculated from the IC₅₀ using the Cheng-Prusoff equation, where [L] is the concentration of [³H]Norepinephrine and Kd is its Michaelis-Menten constant (Km) for the transporter.

-

Visualization of Pathways and Workflows

Signaling Pathways

The dual mechanism of action of tapentadol involves two distinct signaling pathways that contribute synergistically to its analgesic effect.

Caption: Dual mechanism of action of tapentadol.

Experimental Workflows

The following diagrams illustrate the generalized workflows for the binding and uptake assays.

Caption: Workflow for Mu-Opioid Receptor Binding Assay.

Caption: Workflow for Norepinephrine Transporter Uptake Assay.

References

- 1. Enzyme Inhibitor Terms and Calculations [sigmaaldrich.com]

- 2. calculator.academy [calculator.academy]

- 3. benchchem.com [benchchem.com]

- 4. Canadian Society of Pharmacology and Therapeutics (CSPT) - Cheng-Prusoff Equation [pharmacologycanada.org]

- 5. benchchem.com [benchchem.com]

- 6. Preparation, Stimulation and Other Uses of Adult Rat Brain Synaptosomes [bio-protocol.org]

In Vitro Pharmacological Profile of Tapentadol Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro pharmacological characteristics of tapentadol (B1681240) hydrochloride, a centrally acting analgesic. The document focuses on its dual mechanism of action, presenting quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows to support further research and development.

Core Pharmacological Data

Tapentadol hydrochloride exhibits a unique pharmacological profile by acting as both an agonist at the µ-opioid receptor (MOR) and an inhibitor of the norepinephrine (B1679862) transporter (NET).[1][2][3][4][5] This dual action contributes synergistically to its analgesic effects, making it effective in treating both nociceptive and neuropathic pain.[1][6][7][8][9] Unlike traditional opioids, tapentadol's analgesic properties are not solely reliant on MOR agonism.[2][10] Furthermore, tapentadol has no active metabolites, and its major metabolites are pharmacologically inactive.[11][12][13][14]

Receptor and Transporter Binding Affinities

The binding affinity of tapentadol to opioid receptors and monoamine transporters has been characterized in various in vitro systems. The following tables summarize the inhibition constants (Kᵢ) from radioligand binding assays. A lower Kᵢ value indicates a higher binding affinity.

Table 1: Opioid Receptor Binding Affinity of Tapentadol

| Receptor Subtype | Species/System | Radioligand | Tapentadol Kᵢ (µM) | Reference(s) |

| µ-Opioid Receptor (MOR) | Rat Brain | [³H]-DAMGO | 0.096 | [1][6] |

| Human (recombinant) | [³H]-DAMGO | 0.16 | [1][6][15] | |

| δ-Opioid Receptor (DOR) | Rat Brain | [³H]-DPDPE | 0.97 | [1][6] |

| κ-Opioid Receptor (KOR) | Rat Brain | [³H]-U-69593 | 0.91 | [1][6] |

Table 2: Monoamine Transporter Binding Affinity of Tapentadol

| Transporter | Species/System | Radioligand/Method | Tapentadol Kᵢ (µM) | Reference(s) |

| Norepinephrine Transporter (NET) | Rat Synaptosomes | Reuptake Inhibition | 0.48 | [1][6] |

| Human (recombinant) | Binding Assay | 8.80 | [1][6] | |

| Serotonin Transporter (SERT) | Rat Synaptosomes | Reuptake Inhibition | 2.37 | [1][6] |

| Human (recombinant) | Binding Assay | 5.28 | [1][6] |

Functional Activity

The functional activity of tapentadol at its primary targets has been quantified through various in vitro functional assays.

Table 3: Functional Activity of Tapentadol at the µ-Opioid Receptor

| Assay Type | Species/System | Parameter | Value (µM) | Efficacy (vs. Morphine) | Reference(s) |

| [³⁵S]GTPγS Binding | Human (recombinant MOR) | EC₅₀ | 0.67 | 88% | [16] |

| GIRK Channel Activation | Rat Locus Coeruleus Neurons | EC₅₀ | 1.8 | Lower than Morphine | [10][17] |

Table 4: Functional Activity of Tapentadol at the Norepinephrine Transporter

| Assay Type | Species/System | Parameter | Value (µM) | Reference(s) |

| Norepinephrine Reuptake Inhibition | Rat Synaptosomes | Kᵢ | 0.48 | [1][6] |

| Norepinephrine Reuptake Inhibition | Rat Locus Coeruleus Neurons | EC₅₀ | 2.3 | [10] |

Key Signaling Pathways and Mechanisms

Tapentadol's analgesic effect is a result of the interplay between its two mechanisms of action at the cellular level.

Caption: Tapentadol's dual mechanism of action.

Experimental Protocols

The following sections provide detailed methodologies for the key in vitro assays used to characterize the pharmacological profile of tapentadol.

Radioligand Binding Assay for Opioid Receptors

This protocol describes a competitive radioligand binding assay to determine the binding affinity (Kᵢ) of tapentadol for the µ-opioid receptor.[18][19]

Objective: To determine the Kᵢ of tapentadol for the human µ-opioid receptor using [³H]-DAMGO.

Materials:

-

Receptor Source: Cell membranes from a stable cell line expressing the recombinant human µ-opioid receptor.

-

Radioligand: [³H]-DAMGO (a selective µ-opioid receptor agonist).

-

Test Compound: this compound.

-

Non-specific Binding Control: Naloxone at a high concentration (e.g., 10 µM).

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

-

Filtration Apparatus: A cell harvester with glass fiber filters.

-

Scintillation Counter: For measuring radioactivity.

Procedure:

-

Membrane Preparation: Thaw frozen cell membranes on ice and resuspend them in ice-cold assay buffer to a final protein concentration of 10-20 µg per well.

-

Assay Setup: In a 96-well plate, add the following components in triplicate:

-

Total Binding: Assay buffer, [³H]-DAMGO, and membrane suspension.

-

Non-specific Binding: Naloxone, [³H]-DAMGO, and membrane suspension.

-

Competitive Binding: Serial dilutions of tapentadol, [³H]-DAMGO, and membrane suspension.

-

-

Incubation: Incubate the plate at a controlled temperature (e.g., 25°C) for a specified time (e.g., 60 minutes) to reach equilibrium.

-

Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.

-

Washing: Wash the filters multiple times with ice-cold assay buffer to remove any remaining unbound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity in counts per minute (CPM).

Data Analysis:

-

Calculate Specific Binding: Specific Binding (CPM) = Total Binding (CPM) - Non-specific Binding (CPM).

-

Generate Competition Curve: Plot the percentage of specific binding against the logarithm of the tapentadol concentration.

-

Determine IC₅₀: The IC₅₀ is the concentration of tapentadol that inhibits 50% of the specific binding of [³H]-DAMGO, determined using non-linear regression analysis.

-

Calculate Kᵢ: Convert the IC₅₀ value to a Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ) Where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.

Caption: Workflow for a radioligand binding assay.

[³⁵S]GTPγS Binding Assay

This functional assay measures the activation of G protein-coupled receptors, such as the MOR, by an agonist.[20][21][22][23]

Objective: To determine the potency (EC₅₀) and efficacy (Eₘₐₓ) of tapentadol at the µ-opioid receptor.

Materials:

-

Receptor Source: Cell membranes expressing the µ-opioid receptor.

-

Radioligand: [³⁵S]GTPγS.

-

Test Compound: this compound.

-

Positive Control: A full MOR agonist (e.g., DAMGO).

-

Assay Buffer: e.g., 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA.

-

GDP: Guanosine diphosphate.

-

Filtration Apparatus and Scintillation Counter .

Procedure:

-

Membrane Preparation: Prepare cell membranes as described for the radioligand binding assay.

-

Assay Setup: In a 96-well plate, add assay buffer, GDP, membrane suspension, and serial dilutions of tapentadol or the positive control.

-

Pre-incubation: Pre-incubate the plate at 30°C for approximately 15 minutes.

-

Initiation of Reaction: Add [³⁵S]GTPγS to each well to start the binding reaction.

-

Incubation: Incubate at 30°C for 60 minutes with gentle shaking.

-

Termination and Filtration: Terminate the assay by rapid filtration through a filter plate.

-

Washing: Wash the filters with ice-cold wash buffer.

-

Detection: Dry the filter plate and measure the radioactivity using a scintillation counter.

Data Analysis:

-

Plot the specific [³⁵S]GTPγS binding against the logarithm of the agonist concentration.

-

Use non-linear regression to determine the EC₅₀ (concentration for 50% of maximal response) and Eₘₐₓ (maximal response).

-

Compare the Eₘₐₓ of tapentadol to that of a full agonist to determine its relative efficacy.

Caption: Workflow for a [³⁵S]GTPγS binding assay.

Neurotransmitter Reuptake Assay

This assay measures the ability of a compound to inhibit the reuptake of neurotransmitters, such as norepinephrine, into synaptosomes or cells expressing the specific transporter.[24][25][26][27][28]

Objective: To determine the inhibitory potency (IC₅₀ or Kᵢ) of tapentadol on the norepinephrine transporter.

Materials:

-

Transporter Source: Rat brain synaptosomes or a cell line stably expressing the human norepinephrine transporter (hNET).

-

Radiolabeled Neurotransmitter: [³H]-Norepinephrine.

-

Test Compound: this compound.

-

Reference Inhibitor: A known NET inhibitor (e.g., desipramine).

-

Assay Buffer: Krebs-Ringer-HEPES buffer or similar.

-

Filtration Apparatus and Scintillation Counter .

Procedure:

-

Preparation of Transporter Source: Prepare fresh synaptosomes or culture hNET-expressing cells.

-

Assay Setup: In a 96-well plate, pre-incubate the synaptosomes or cells with serial dilutions of tapentadol or the reference inhibitor.

-

Initiation of Uptake: Add [³H]-Norepinephrine to each well to initiate the uptake process.

-

Incubation: Incubate for a short period (e.g., 10-20 minutes) at a controlled temperature (e.g., 37°C).

-

Termination of Uptake: Terminate the uptake by rapid filtration and washing with ice-cold assay buffer.

-

Lysis and Scintillation Counting: Lyse the cells/synaptosomes on the filter and measure the radioactivity of the trapped [³H]-Norepinephrine.

Data Analysis:

-

Calculate the percentage of inhibition of [³H]-Norepinephrine uptake for each concentration of tapentadol.

-

Plot the percentage of inhibition against the logarithm of the tapentadol concentration.

-

Determine the IC₅₀ value using non-linear regression.

Caption: Workflow for a neurotransmitter reuptake assay.

References

- 1. dovepress.com [dovepress.com]

- 2. Tapentadol | Pain Management Education at UCSF [pain.ucsf.edu]

- 3. Tapentadol in pain management: a μ-opioid receptor agonist and noradrenaline reuptake inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound: A novel analgesic - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Tapentadol - A representative of a new class of MOR-NRI analgesics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Tapentadol: A Review of Experimental Pharmacology Studies, Clinical Trials, and Recent Findings - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. The influence of μ-opioid and noradrenaline reuptake inhibition in the modulation of pain responsive neurones in the central amygdala by tapentadol in rats with neuropathy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Tapentadol: an analgesic that differs from classic opioids due to its noradrenergic mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Tapentadol shows lower intrinsic efficacy at µ receptor than morphine and oxycodone - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Portico [access.portico.org]

- 12. In vitro and in vivo characterization of tapentadol metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. scilit.com [scilit.com]

- 15. Does ‘Strong Analgesic’ Equal ‘Strong Opioid’? Tapentadol and the Concept of ‘µ-Load’ - PMC [pmc.ncbi.nlm.nih.gov]

- 16. accurateclinic.com [accurateclinic.com]

- 17. μ-Opioid receptor activation and noradrenaline transport inhibition by tapentadol in rat single locus coeruleus neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 18. benchchem.com [benchchem.com]

- 19. benchchem.com [benchchem.com]

- 20. benchchem.com [benchchem.com]

- 21. Use of the GTPγS ([35S]GTPγS and Eu-GTPγS) binding assay for analysis of ligand potency and efficacy at G protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 22. dda.creative-bioarray.com [dda.creative-bioarray.com]

- 23. researchgate.net [researchgate.net]

- 24. Development of norepinephrine transporter reuptake inhibition assays using SK-N-BE(2)C cells - PMC [pmc.ncbi.nlm.nih.gov]

- 25. benchchem.com [benchchem.com]

- 26. moleculardevices.com [moleculardevices.com]

- 27. Neurotransmitter Transporter Assay Kit | Molecular Devices [moleculardevices.com]

- 28. moleculardevices.com [moleculardevices.com]

Preclinical Evaluation of Tapentadol Hydrochloride in Rodent Pain Models: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Tapentadol (B1681240) hydrochloride is a novel, centrally acting analgesic with a unique dual mechanism of action, combining μ-opioid receptor (MOR) agonism and norepinephrine (B1679862) (NE) reuptake inhibition (NRI) within a single molecule.[1][2][3] This synergistic action provides broad-spectrum efficacy across various pain modalities, including nociceptive, inflammatory, visceral, and neuropathic pain, as demonstrated in numerous preclinical rodent models.[1][4] This technical guide provides a comprehensive overview of the preclinical evaluation of tapentadol, summarizing quantitative efficacy data, detailing key experimental protocols, and visualizing its mechanism of action and experimental workflows. The data presented herein underscore the compound's potential for effective pain management with a potentially improved tolerability profile compared to traditional opioids.[2]

Dual Mechanism of Action

Tapentadol's analgesic effects are derived from two distinct but complementary pharmacological actions:

-

μ-Opioid Receptor (MOR) Agonism: Tapentadol acts as an agonist at the MOR, a mechanism shared with classical opioid analgesics like morphine.[5][6] This action inhibits the ascending pain pathways, reducing the perception of pain.[3][7] However, its binding affinity for the MOR is moderate, which may contribute to a lower incidence of certain opioid-related side effects.[3]

-

Norepinephrine (NE) Reuptake Inhibition (NRI): The molecule also inhibits the reuptake of norepinephrine in the central nervous system.[3] This increases the concentration of NE in the synaptic cleft, enhancing the activity of descending inhibitory pain pathways, which play a crucial role in modulating pain signals at the spinal level.[3][8]

This dual mechanism creates a synergistic analgesic effect, making tapentadol effective against both nociceptive and neuropathic pain components.[9][10][11] The relative contribution of each mechanism appears to depend on the specific pain state, with MOR agonism being more dominant in acute nociceptive pain and NRI playing a more significant role in chronic neuropathic pain.[12]

References

- 1. Tapentadol hydrochloride: a next-generation, centrally acting analgesic with two mechanisms of action in a single molecule - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound: A novel analgesic - PMC [pmc.ncbi.nlm.nih.gov]

- 3. What is the mechanism of this compound? [synapse.patsnap.com]

- 4. researchgate.net [researchgate.net]

- 5. Tapentadol: an initial analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Tapentadol: An initial analysis | Journal of Opioid Management [wmpllc.org]

- 7. Tapentadol - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

- 9. This compound: a centrally acting oral analgesic - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Tapentadol: A Review of Experimental Pharmacology Studies, Clinical Trials, and Recent Findings - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Differential contribution of opioid and noradrenergic mechanisms of tapentadol in rat models of nociceptive and neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]

Tapentadol Hydrochloride: A Comprehensive Analysis of its Metabolites and their Pharmacological Activity

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Tapentadol (B1681240) hydrochloride is a centrally acting analgesic with a dual mechanism of action, functioning as both a μ-opioid receptor (MOR) agonist and a norepinephrine (B1679862) reuptake inhibitor (NRI). A comprehensive understanding of its metabolic fate and the pharmacological profile of its metabolites is crucial for a complete safety and efficacy assessment. This technical guide provides an in-depth analysis of the metabolic pathways of tapentadol, the resulting metabolites, and their pharmacological activity. Quantitative data on receptor binding and in vivo analgesic effects are summarized, and detailed experimental methodologies are described. Visual representations of the metabolic pathways are provided to facilitate a clear understanding of the biotransformation of tapentadol. The evidence presented conclusively demonstrates that the analgesic and adverse effects of tapentadol are attributable to the parent compound, with its metabolites making no clinically relevant contribution.

Introduction

Tapentadol is a novel analgesic agent designed to provide effective pain relief for both nociceptive and neuropathic pain.[1] Unlike traditional opioids, its dual mechanism of action offers a potential advantage in managing complex pain states.[1][2] The metabolism of a drug is a critical determinant of its overall pharmacological profile, influencing its efficacy, duration of action, and potential for drug-drug interactions and toxicity. For many opioids, such as codeine and tramadol, metabolic activation to pharmacologically active metabolites is a key component of their analgesic effect.[3] This guide focuses on the extensive investigation into the metabolites of tapentadol hydrochloride and their contribution to its pharmacological effects.

Metabolic Pathways of Tapentadol

The metabolism of tapentadol is extensive, with approximately 97% of the administered dose being metabolized prior to excretion.[4][5] The primary route of metabolism is Phase II conjugation, specifically glucuronidation, with a smaller contribution from sulfation.[6][7] Phase I oxidative pathways play a minor role.[4][8]

The main metabolic pathways are:

-

Glucuronidation: The predominant metabolic pathway is the direct conjugation of the phenolic hydroxyl group of tapentadol with glucuronic acid, forming tapentadol-O-glucuronide.[4][7] This reaction is primarily mediated by uridine (B1682114) 5'-diphospho-glucuronosyltransferase (UGT) enzymes, particularly UGT1A9 and UGT2B7.[7][9]

-

Sulfation: A smaller fraction of tapentadol undergoes sulfation of the phenolic hydroxyl group to form tapentadol-O-sulfate.[10][11] The sulfotransferase enzymes SULT1A1 and SULT1A3 have been identified as being involved in this process.[11]

-

N-demethylation: A minor Phase I pathway involves the N-demethylation of tapentadol by cytochrome P450 (CYP) enzymes, primarily CYP2C9 and CYP2C19, to produce N-desmethyl tapentadol (M2).[4][8][10]

-

Hydroxylation: Another minor Phase I pathway is the hydroxylation of the aromatic ring, mediated by CYP2D6, to form hydroxy tapentadol.[8][10]

These primary metabolites can also undergo further conjugation reactions before excretion.[10] The vast majority of tapentadol and its metabolites are excreted via the kidneys.[5][6]

Pharmacological Activity of Metabolites

Extensive in vitro and in vivo studies have been conducted to characterize the pharmacological activity of tapentadol's metabolites. The collective evidence indicates that none of the metabolites contribute significantly to the analgesic efficacy of tapentadol.[10][12][13]

In Vitro Receptor Binding and Functional Activity

The binding affinities of tapentadol and its metabolites for the human μ-opioid receptor (hMOR) and the human norepinephrine transporter (hNET) have been determined. The results consistently show that the metabolites have significantly lower affinity for these primary targets compared to the parent compound.

| Compound | hMOR Binding Affinity (Ki, μM) | hNET Binding Affinity (Ki, μM) |

| Tapentadol | 0.16 | 0.48 |

| Tapentadol-O-glucuronide | > 10 | > 10 |

| Tapentadol-O-sulfate | > 10 | > 10 |

| N-desmethyl tapentadol (M2) | 0.8 | > 10 |

| Hydroxy tapentadol (M1) | 0.5 | > 10 |

| Di-N-desmethyl tapentadol (M4) | 1.1 | > 10 |

| Hydroxy-O-methyl tapentadol (M7) | > 10 | 0.7 |

| O-methyl-hydroxy tapentadol (M8) | > 10 | 0.5 |

| Data compiled from Terlinden et al. (2010)[12] |

As shown in the table, the major metabolites, tapentadol-O-glucuronide and tapentadol-O-sulfate, are essentially inactive at both the MOR and NET.[12] While some minor metabolites, such as M1, M2, and M4, show weak affinity for the MOR, and M7 and M8 for the NET, their systemic concentrations in humans following therapeutic doses of tapentadol are far below the levels required to exert any pharmacological effect.[12]

In Vivo Analgesic Activity

The analgesic activity of tapentadol and its metabolites has been evaluated in various animal models of pain.

3.2.1. Tail-Flick Test in Mice

The tail-flick test is a model of acute thermal nociception. In this assay, tapentadol demonstrated dose-dependent analgesia. However, none of the nine tested metabolites, including the major metabolite tapentadol-O-glucuronide, showed any analgesic effect in this model.[12][13]

3.2.2. Phenylquinone Writhing Test in Mice

The phenylquinone-induced writhing test is a model of visceral inflammatory pain. In this more sensitive model, some of the minor metabolites exhibited weak analgesic activity.

| Compound | Writhing Test Analgesic Effect (ED50, mg/kg, i.v.) |

| Tapentadol | 2.5 |

| Hydroxy tapentadol (M1) | Active (ED50 not determined) |

| N-desmethyl tapentadol (M2) | 8.9 |

| Di-N-desmethyl tapentadol (M4) | Active (ED50 not determined) |

| Hydroxy-O-methyl tapentadol (M7) | Active (ED50 not determined) |

| O-methyl-hydroxy tapentadol (M8) | Active (ED50 not determined) |

| Tapentadol-O-glucuronide | Inactive |

| Tapentadol-O-sulfate | Inactive |

| M2-glucuronide | Inactive |

| Data compiled from Terlinden et al. (2010)[12] |

While five of the minor metabolites showed some activity in the writhing test, their potency was significantly lower than that of tapentadol.[12] Crucially, the systemic exposure to these metabolites in humans after therapeutic oral doses is more than 45 times lower than their respective Ki values at the MOR and NET.[12][13] Therefore, it is highly improbable that these minor metabolites contribute to the overall analgesic effect of tapentadol in a clinical setting.[12][13]

Experimental Protocols

In Vitro Receptor Binding Assays

-

Objective: To determine the binding affinity of tapentadol and its metabolites to the human μ-opioid receptor (hMOR) and the human norepinephrine transporter (hNET).

-

Methodology:

-

Membrane Preparation: Membranes from cells stably expressing either hMOR or hNET are prepared.

-

Radioligand Binding: Competition binding assays are performed using a specific radioligand for each target (e.g., [³H]-DAMGO for hMOR and [³H]-nisoxetine for hNET).

-

Incubation: Membranes, radioligand, and varying concentrations of the test compounds (tapentadol and its metabolites) are incubated to reach equilibrium.

-

Separation: Bound and free radioligand are separated by rapid filtration.

-

Quantification: The amount of bound radioactivity is measured by liquid scintillation counting.

-

Data Analysis: The inhibition constant (Ki) values are calculated from the IC50 values (concentration of the test compound that inhibits 50% of specific radioligand binding) using the Cheng-Prusoff equation.

-

In Vivo Analgesic Assays in Mice

4.2.1. Tail-Flick Test

-

Objective: To assess the central analgesic activity against acute thermal pain.

-

Methodology:

-

Animal Acclimation: Mice are acclimated to the testing environment.

-

Baseline Latency: The baseline latency for the tail-flick response to a radiant heat source is determined.

-

Drug Administration: Tapentadol or its metabolites are administered, typically intravenously.

-

Post-treatment Latency: The tail-flick latency is measured at predetermined time points after drug administration.

-

Cut-off Time: A maximum cut-off time is set to prevent tissue damage.

-

Data Analysis: The percentage of maximum possible effect (%MPE) is calculated.

-

4.2.2. Phenylquinone Writhing Test

-

Objective: To evaluate analgesic activity in a model of visceral inflammatory pain.

-

Methodology:

-

Animal Acclimation: Mice are placed in individual observation chambers.

-

Drug Administration: Tapentadol or its metabolites are administered intravenously.

-

Induction of Writhing: A solution of phenylquinone is injected intraperitoneally to induce a characteristic writhing response.

-

Observation: The number of writhes is counted over a specific time period (e.g., 5 to 20 minutes post-injection).

-

Data Analysis: The percentage of inhibition of writhing compared to a vehicle-treated control group is calculated. ED50 values (the dose that produces 50% of the maximum effect) are determined by regression analysis.

-

Conclusion

The extensive metabolism of this compound results in the formation of numerous metabolites. However, a thorough pharmacological evaluation has unequivocally demonstrated that these metabolites are either inactive or possess significantly reduced activity at clinically irrelevant concentrations. The major metabolites, formed through Phase II conjugation, are devoid of any significant pharmacological activity. While some minor Phase I metabolites exhibit weak analgesic effects in a sensitive animal model, their systemic exposure in humans is negligible.

Therefore, the analgesic efficacy and the overall pharmacological profile of tapentadol are directly attributable to the parent molecule and its dual mechanism of action, involving both μ-opioid receptor agonism and norepinephrine reuptake inhibition. This lack of pharmacologically active metabolites contributes to a more predictable pharmacokinetic and pharmacodynamic profile for tapentadol compared to other opioids that rely on metabolic activation. This is a critical consideration for drug development professionals and clinicians in assessing the safety and efficacy of this analgesic agent.

References

- 1. Tapentadol: A Comprehensive Review of Its Role in Pain Management - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Does ‘Strong Analgesic’ Equal ‘Strong Opioid’? Tapentadol and the Concept of ‘µ-Load’ - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Tapentadol: A Review of Experimental Pharmacology Studies, Clinical Trials, and Recent Findings - PMC [pmc.ncbi.nlm.nih.gov]

- 4. accessdata.fda.gov [accessdata.fda.gov]

- 5. This compound: A novel analgesic - PMC [pmc.ncbi.nlm.nih.gov]

- 6. m.psychonautwiki.org [m.psychonautwiki.org]

- 7. researchgate.net [researchgate.net]

- 8. Role of Tapentadol Immediate Release (Nucynta) in the Management Of Moderate-to-Severe Pain - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Effects of CYP2C19 variants on the metabolism of tapentadol in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Tapentadol | C14H23NO | CID 9838022 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. On the Molecular Basis Underlying the Metabolism of Tapentadol Through Sulfation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Portico [access.portico.org]

- 13. In vitro and in vivo characterization of tapentadol metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

Structural Activity Relationship of Tapentadol Hydrochloride Analogues: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract